molecular formula C8H5ClN2OS B7910403 3-(4-chlorophenyl)-2H-1,2,4-thiadiazol-5-one

3-(4-chlorophenyl)-2H-1,2,4-thiadiazol-5-one

Cat. No.: B7910403
M. Wt: 212.66 g/mol
InChI Key: BDQUENNINFPTSH-UHFFFAOYSA-N
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Description

The compound with the identifier “3-(4-chlorophenyl)-2H-1,2,4-thiadiazol-5-one” is a chemical entity that has garnered interest in various scientific fields. This compound is known for its unique chemical structure and properties, which make it valuable for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of the compound with the identifier “3-(4-chlorophenyl)-2H-1,2,4-thiadiazol-5-one” involves specific chemical reactions and conditions. The preparation methods typically include:

Industrial Production Methods

Industrial production methods for the compound with the identifier “this compound” are designed to ensure high yield and purity. These methods often involve large-scale synthesis using optimized reaction conditions and advanced analytical techniques to monitor the process.

Chemical Reactions Analysis

Types of Reactions

The compound with the identifier “3-(4-chlorophenyl)-2H-1,2,4-thiadiazol-5-one” undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.

Common Reagents and Conditions

Common reagents and conditions used in these reactions include:

    Oxidizing Agents: Such as potassium permanganate and hydrogen peroxide.

    Reducing Agents: Such as lithium aluminum hydride and sodium borohydride.

    Substitution Reagents: Such as halogens and nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce oxides, while reduction reactions may produce reduced forms of the compound.

Scientific Research Applications

The compound with the identifier “3-(4-chlorophenyl)-2H-1,2,4-thiadiazol-5-one” has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in various chemical reactions and synthesis processes.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic effects and mechanisms of action.

    Industry: Utilized in the production of various industrial products and materials.

Mechanism of Action

The mechanism of action of the compound with the identifier “3-(4-chlorophenyl)-2H-1,2,4-thiadiazol-5-one” involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets and modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to the compound with the identifier “3-(4-chlorophenyl)-2H-1,2,4-thiadiazol-5-one” include:

Uniqueness

The compound with the identifier “this compound” is unique due to its specific chemical structure and properties, which make it valuable for various scientific and industrial applications. Its ability to form inclusion complexes and its interactions with specific molecular targets set it apart from other similar compounds.

Properties

IUPAC Name

3-(4-chlorophenyl)-2H-1,2,4-thiadiazol-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClN2OS/c9-6-3-1-5(2-4-6)7-10-8(12)13-11-7/h1-4H,(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDQUENNINFPTSH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC(=O)SN2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1C2=NC(=O)SN2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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